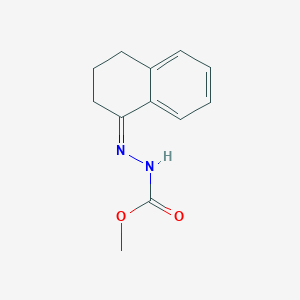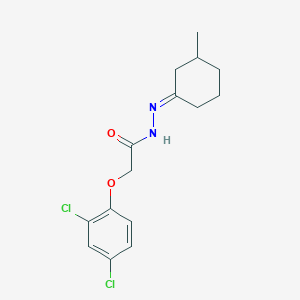![molecular formula C19H20N2O4S B323767 PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyacetyl group, an amino carbonothioyl group, and a benzoate ester, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, esterification with propanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl or benzoate ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxyacetyl and benzoate groups.
Reduction: Reduced forms of the carbonothioyl and ester groups.
Substitution: Substituted phenoxyacetyl or benzoate derivatives.
Applications De Recherche Scientifique
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetyl groups.
Benzoate esters: Compounds with similar benzoate ester groups.
Carbonothioyl compounds: Compounds with similar carbonothioyl groups.
Uniqueness
PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H20N2O4S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
propyl 4-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-24-18(23)14-8-10-15(11-9-14)20-19(26)21-17(22)13-25-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H2,20,21,22,26) |
Clé InChI |
PZUFNVXDSJNYPA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-6-[(2-fluoro-5-nitroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B323685.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B323687.png)
![N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide](/img/structure/B323688.png)
![2-[(Anilinocarbothioyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide](/img/structure/B323691.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-phenylthiourea](/img/structure/B323692.png)
![2-[(2,6-Dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323695.png)


![4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B323701.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B323703.png)

![Propyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B323707.png)
